molecular formula C19H17NO5S B2722577 Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-61-5

Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2722577
CAS No.: 441290-61-5
M. Wt: 371.41
InChI Key: FFEUMMJPWTWVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 2,6-dimethoxybenzamido substituent at position 3 and a methyl ester at position 2. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and benzofuran, enabling diverse biological interactions . The compound is synthesized via derivatization of methyl 3-aminobenzo[b]thiophene-2-carboxylate, a precursor typically prepared using modified Gewald reactions or catalytic methodologies . While specific biological data for this compound are absent in the provided evidence, its structural features align with derivatives investigated for antibacterial and antioxidant applications .

Properties

IUPAC Name

methyl 3-[(2,6-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-12-8-6-9-13(24-2)15(12)18(21)20-16-11-7-4-5-10-14(11)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEUMMJPWTWVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the benzo[b]thiophene core. The specific conditions for these reactions may vary, but they generally require controlled temperatures, catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or sulfides, and substitution reactions may result in various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in anticancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and division .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related benzo[b]thiophene derivatives:

Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives

Compound Name (Reference) Substituents at Position 3 Molecular Weight* Melting Point (°C) Key Properties/Applications
Target Compound 2,6-Dimethoxybenzamido Not provided Not available Hypothesized antibacterial/antioxidant activity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy group 208.23 107–108 Simpler structure; potential precursor for functionalization
Compound 2 () Cyclohexenylcarbonylamino 430.66† 223–226 Antibacterial activity; cyclohexenyl enhances lipophilicity
3-Aminobenzo[b]thiophene-2-carboxylate Amino group Not provided Not available Key synthetic intermediate for amidation/derivatization
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate Methylsulfonamido 235.3 Not available Respiratory toxicity risks; sulfonamido group increases reactivity

*Molecular weights calculated from provided formulas or sourced directly from evidence.
†Calculated for C₁₄H₁₁ClN₄O₄S₃ ().

Key Comparisons:

Structural Complexity and Synthetic Accessibility The target compound requires multi-step synthesis, including amidation of the 3-amino precursor with 2,6-dimethoxybenzoyl chloride. This contrasts with simpler derivatives like Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, which can be prepared via direct esterification or hydrolysis . The Gewald reaction (used for 3-aminobenzo[b]thiophene precursors) is less applicable to the target due to the need for post-synthetic amidation .

Substituent Effects on Bioactivity

  • The 2,6-dimethoxybenzamido group in the target compound likely enhances metabolic stability compared to the hydroxy group in ’s derivative, which may undergo faster conjugation or oxidation .
  • Compound 2 () exhibits antibacterial activity attributed to its cyclohexenyl substituent, suggesting that the target’s dimethoxy group could similarly modulate activity through steric or electronic effects .

Safety and Reactivity

  • The methylsulfonamido derivative () poses respiratory hazards due to its reactive sulfonamide group, whereas the target’s benzamido group is less electrophilic and may offer a safer profile .

Physical Properties

  • The target’s dimethoxy substituents likely increase melting point and crystallinity compared to the hydroxy analog (mp 107–108°C), though direct data are unavailable .

Research Findings and Implications

  • Antibacterial Potential: Derivatives like Compound 2 () demonstrate that bulky 3-position substituents correlate with antibacterial efficacy. The target’s dimethoxy group may improve membrane penetration or target binding compared to smaller groups .

Biological Activity

Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the structure.

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The incorporation of a dimethoxybenzamide moiety enhances its pharmacological profile.

Research has indicated that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition : Many benzo[b]thiophene derivatives demonstrate inhibitory effects on kinases, which are crucial in regulating cellular processes. For instance, some studies have shown that derivatives can inhibit Glycogen Synthase Kinase 3 (GSK3), a target for cancer therapies and neurodegenerative diseases .
  • Antiproliferative Effects : Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival .

Anticancer Activity

A notable study demonstrated the anticancer potential of related compounds in breast cancer models. The compounds were shown to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerMethyl 3-(2,6-dimethoxybenzamido)...Induction of apoptosis
Enzyme InhibitionGSK3 inhibitorsModulation of kinase activity
AntimicrobialVarious benzo[b]thiophene derivativesDisruption of microbial metabolism

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Research Findings

Recent research has focused on synthesizing and evaluating new analogs of this compound. These studies typically involve:

  • Synthesis : Multicomponent reactions have been employed to create diverse libraries of compounds for biological testing.
  • Biological Evaluation : In vitro assays assessing cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogenic strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.